9-Chloro-2-(furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
Description
This compound is a spirocyclic heterocycle featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused with a piperidine ring. Key structural attributes include:
- Molecular formula: C₂₁H₂₄ClN₃O₂ (MW: 385.89 g/mol) .
- Substituents: A chlorine atom at position 9, a furan-2-yl group at position 2, and a methyl group on the piperidine ring at position 1' .
- Physicochemical properties: Predicted collision cross-sections (CCS) for adducts range from 191.0 Ų ([M+H]⁺) to 205.5 Ų ([M+Na]⁺), suggesting moderate polarity and compactness in solution .
Properties
IUPAC Name |
9-chloro-2-(furan-2-yl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-22-8-6-19(7-9-22)23-16(12-15(21-23)18-3-2-10-24-18)14-11-13(20)4-5-17(14)25-19/h2-5,10-11,16H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUYOFJZLUGSIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N3C(CC(=N3)C4=CC=CO4)C5=C(O2)C=CC(=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties play a crucial role in determining the bioavailability of the compound. Future studies should focus on understanding these properties to optimize the compound’s therapeutic potential.
Biological Activity
9-Chloro-2-(furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be summarized with the following details:
- Molecular Formula : C19H19ClN2O2
- Molecular Weight : 348.82 g/mol
- Chemical Structure : The compound features a spiro structure that includes a furan ring and a pyrazolo[1,5-c][1,3]oxazine moiety.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising pharmacological effects:
Anticancer Activity
Studies have demonstrated that derivatives of spiro compounds similar to 9-Chloro-2-(furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] exhibit significant anticancer properties. For instance:
- Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study : A study on related compounds showed effective inhibition of cell proliferation in various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range.
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent:
- Spectrum of Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies indicated that the compound inhibits bacterial growth by disrupting cell membrane integrity.
Neuroprotective Effects
Emerging research suggests neuroprotective properties:
- Mechanism : The compound may exert antioxidant effects and modulate neuroinflammatory pathways.
- Case Study : In models of neurodegeneration (e.g., Alzheimer's disease), treatment with similar spiro compounds led to reduced levels of amyloid-beta plaques.
Pharmacokinetics
Understanding the pharmacokinetics of 9-Chloro-2-(furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is crucial for evaluating its therapeutic potential:
- Absorption : Preliminary data suggest moderate oral bioavailability.
- Metabolism : The compound is likely metabolized via cytochrome P450 enzymes.
Toxicology
Toxicological assessments are essential for determining the safety profile:
- Skin and Eye Irritation : The compound has been reported to cause skin irritation and serious eye irritation at high concentrations .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s closest analogs differ in ring systems, substituents, and halogenation patterns. Key comparisons are summarized below:
Physicochemical and Conformational Properties
- Collision cross-section (CCS) : The target compound’s [M+H]⁺ CCS (191.0 Ų) is smaller than cyclohexane-containing analogs (e.g., ), suggesting a more compact conformation .
- Solubility : The furan-2-yl group may enhance aqueous solubility vs. phenyl analogs (), though methyl-piperidine could counterbalance this via increased hydrophobicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
